molecular formula C8H9BrF3N B14756767 4-(Trifluoromethyl)benzylamine Hydrobromide

4-(Trifluoromethyl)benzylamine Hydrobromide

Cat. No.: B14756767
M. Wt: 256.06 g/mol
InChI Key: NKMWCZULQZETPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzylamine Hydrobromide typically involves the reduction of 4-(Trifluoromethyl)benzaldehyde followed by amination. One common method is as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzylamine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-(Trifluoromethyl)benzylamine Hydrobromide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzylamine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenylmethanamine
  • 4-(Trifluoromethyl)benzylammonium Bromide

Uniqueness

4-(Trifluoromethyl)benzylamine Hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its free base or other similar compounds. Additionally, the trifluoromethyl group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with molecular targets .

Properties

Molecular Formula

C8H9BrF3N

Molecular Weight

256.06 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methanamine;hydrobromide

InChI

InChI=1S/C8H8F3N.BrH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H

InChI Key

NKMWCZULQZETPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(F)(F)F.Br

Origin of Product

United States

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